2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline
説明
The compound 2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline features a quinazoline core substituted with a dihydropyrazole ring bearing brominated aryl groups and a 4-methylphenyl moiety.
特性
IUPAC Name |
2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N4/c1-19-9-11-21(12-10-19)29-25-7-2-3-8-26(25)33-30(34-29)36-28(22-5-4-6-24(32)17-22)18-27(35-36)20-13-15-23(31)16-14-20/h2-17,28H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUXXSYABNTLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The structural framework includes a quinazoline core fused with a dihydropyrazole moiety. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a related compound, demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. It was found to induce apoptosis and arrest the cell cycle at the G1 phase at an IC50 of 168.78 µM . Molecular docking studies suggested that such compounds bind effectively to key kinase targets involved in cancer progression.
Antibacterial Activity
Quinazoline derivatives are also noted for their antibacterial activity. A study on a related compound showed promising results against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Antifungal Activity
In addition to antibacterial properties, some studies have highlighted antifungal activities. The compound's effectiveness against fungal strains was evaluated using minimum inhibitory concentration (MIC) assays. Results indicated varying degrees of activity against common fungal pathogens, suggesting potential for development into antifungal agents .
Case Studies
-
Anticancer Study :
- Objective : Evaluate the anticancer efficacy of a quinazoline derivative.
- Method : Cell viability assays were performed on MCF-7 cells treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, confirming its potential as an anticancer agent.
-
Antibacterial Study :
- Objective : Assess antibacterial activity against clinical isolates.
- Method : Agar well diffusion method was utilized to determine the zone of inhibition.
- Results : The tested compound exhibited larger zones of inhibition compared to control antibiotics, indicating strong antibacterial properties.
Data Tables
科学的研究の応用
Pharmaceutical Development
The compound has been investigated for its antimicrobial and antioxidant properties. Research indicates that pyrazole derivatives can inhibit various bacterial strains and exhibit antifungal activity. For example, derivatives similar to this compound have shown effectiveness against pathogens such as E. coli and Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells. The structure of this compound suggests it may interact with specific cellular targets involved in cancer progression. Preliminary investigations have indicated that related compounds exhibit cytotoxic effects on various cancer cell lines, warranting further exploration of this specific derivative in anticancer research .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding xanthine oxidase, an enzyme involved in uric acid production. Inhibitors of this enzyme are crucial for treating conditions like gout. Initial studies suggest that modifications in the pyrazole ring can enhance inhibitory activity against xanthine oxidase .
Case Studies
類似化合物との比較
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Substituent Impact on Activity: Bromophenyl groups enhance hydrophobic interactions in binding pockets, as seen in antimicrobial and anticancer analogs . Fluorophenyl substituents (e.g., in ) improve metabolic stability compared to non-halogenated analogs.
Synthesis and Purity :
- Pyrazoline-quinazoline hybrids are typically synthesized via cyclocondensation reactions, with yields ranging from 22% to 86% depending on substituents .
- High-purity (>95%) compounds are achievable via flash chromatography and HPLC .
Crystallographic Data :
- Isostructural analogs (e.g., ) crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Planarity is disrupted by perpendicular aryl groups, influencing packing and solubility .
Pharmacological and Therapeutic Potential
While direct data for the target compound are lacking, insights from analogs suggest:
- Antimicrobial Activity : Thiazole-pyrazoline hybrids (e.g., ) inhibit bacterial growth via membrane disruption or enzyme interference.
- Enzyme Modulation: Quinazoline derivatives (e.g., ) act as non-competitive inhibitors of oxidoreductases and kinases.
- Anticancer Potential: Triazole-pyrazole-thiazole hybrids (e.g., ) exhibit cytotoxicity against cancer cell lines, likely via apoptosis induction.
Computational and Experimental Tools
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted phenylhydrazines with ketones, followed by coupling with quinazoline precursors. Key steps require temperature control (e.g., 80–120°C) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Catalysts such as palladium or copper complexes may enhance cross-coupling efficiency .
- Quality Control : Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product purity (>95%) using HPLC with UV detection. Column chromatography (e.g., silica gel, 10% methanol/dichloromethane eluent) is critical for isolating high-purity fractions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and diastereomeric ratios (e.g., dihydropyrazole ring protons at δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between quinazoline and pyrazole rings ~15–25°) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₁Br₂N₄: 623.0123) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Biological Data :
| Compound Class | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|
| Pyrazoline-quinazoline hybrids | Anticancer (5–20 µM) | |
| Bromophenyl-thiazole derivatives | Antimicrobial (MIC: 8–32 µg/mL) |
- Mechanistic Insight : Bromine substituents enhance lipophilicity and target binding (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- SAR Strategies :
- Substituent Variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on quinazoline’s π-system .
- Ring Modifications : Introduce oxadiazole or triazole rings to improve metabolic stability .
Q. What computational methods are suitable for predicting this compound’s binding modes and pharmacokinetics?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, ΔE (HOMO-LUMO) < 3 eV suggests potential for charge-transfer interactions .
- Molecular Docking : Simulate binding to EGFR (PDB ID: 1M17) to identify key residues (e.g., Lys721 hydrogen bonding with pyrazole N) .
- ADMET Prediction : Use SwissADME to estimate logP (~4.2) and BBB permeability (low), guiding lead optimization .
Q. How can contradictory biological data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardize protocols (e.g., 48-hour incubation, 10% FBS) .
- Validate target engagement via Western blotting (e.g., caspase-3 activation) .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
